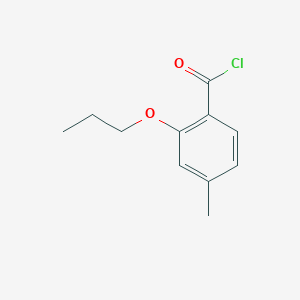
4-Methyl-2-propoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propoxybenzoyl chloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and ether. This compound is used in the synthesis of other chemicals, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propoxybenzoyl chloride is not fully understood. However, it is known to react with various functional groups, such as hydroxyl and amino groups, in organic molecules. This reactivity makes it a useful reagent in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methyl-2-propoxybenzoyl chloride. However, it is known to be a mild irritant to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-2-propoxybenzoyl chloride in lab experiments is its reactivity with various functional groups, which makes it a versatile reagent in organic synthesis reactions. However, its limited solubility in water can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-2-propoxybenzoyl chloride. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of its potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, more studies could be conducted to better understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
The synthesis of 4-Methyl-2-propoxybenzoyl chloride involves the reaction of 4-methyl-2-propoxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained as a white crystalline solid after purification.
Aplicaciones Científicas De Investigación
4-Methyl-2-propoxybenzoyl chloride is used in scientific research for various purposes. It is used in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the acylation of alcohols and amines.
Propiedades
Número CAS |
168465-11-0 |
|---|---|
Nombre del producto |
4-Methyl-2-propoxybenzoyl chloride |
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-methyl-2-propoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
XSILQMZFDROXKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 4-methyl-2-propoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




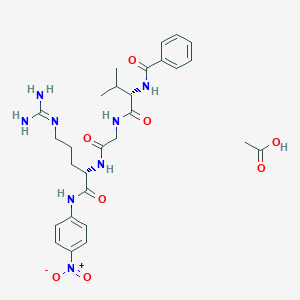

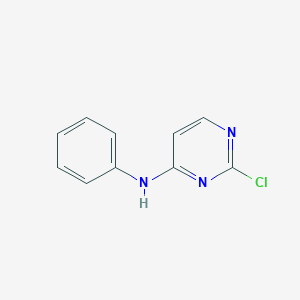
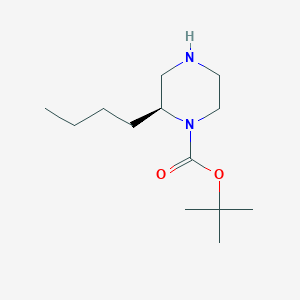
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
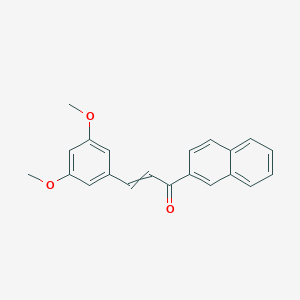

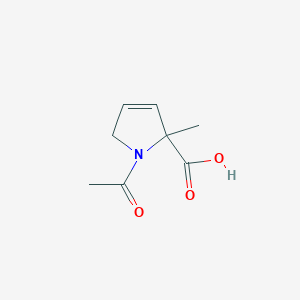
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)


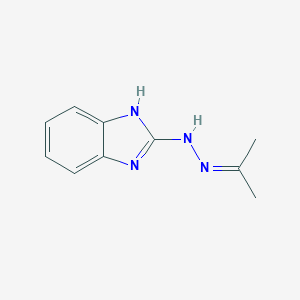
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)